3-(1H-Imidazol-1-yl)benzaldehyde

Physical Chemistry Process Chemistry Crystallization

Choose the meta-isomer for a clear operational edge. 3-(1H-Imidazol-1-yl)benzaldehyde melts at just 80–81°C—less than half the para-isomer's 153–155°C—cutting energy costs and eliminating specialized melt-handling equipment in scale-up. The meta-substitution pattern electronically modulates the aldehyde group, enabling tailored Schiff base condensation for transition-metal catalyst design. Cited as a precursor in fluorescent chemosensors and antifungal/anticancer lead optimization. Supplied as ≥97% pure pale-yellow to light brown solid. Always verify isomer identity prior to procurement; direct substitution with alternative regioisomers without empirical validation leads to irreproducible results.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 127404-22-2
Cat. No. B1316154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-1-yl)benzaldehyde
CAS127404-22-2
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=CN=C2)C=O
InChIInChI=1S/C10H8N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11-8-12/h1-8H
InChIKeyCGTQCZGDVDTRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Imidazol-1-yl)benzaldehyde (CAS 127404-22-2): Meta-Substituted Imidazole-Aldehyde Building Block for Research and Synthesis


3-(1H-Imidazol-1-yl)benzaldehyde (CAS 127404-22-2) is an organic compound characterized by a benzene ring substituted with an imidazole moiety at the meta position relative to an aldehyde group . Its molecular formula is C₁₀H₈N₂O, and it has a molecular weight of 172.18 g/mol . This compound is commercially available as a pale yellow to light brown solid with a melting point of approximately 80–81 °C and is typically supplied at purities of ≥97% . The presence of both the imidazole ring and the aldehyde functional group makes it a valuable intermediate in organic synthesis, medicinal chemistry, and coordination chemistry .

Why 3-(1H-Imidazol-1-yl)benzaldehyde Cannot Be Readily Replaced by Its Ortho or Para Isomers


Although 2-, 3-, and 4-(1H-imidazol-1-yl)benzaldehyde share the same molecular formula, their substitution pattern profoundly affects physical properties and, consequently, their suitability for specific applications. The meta-isomer (3-) exhibits a melting point of 80–81 °C , which is substantially lower than that of the para-isomer (4-) at 153–155 °C [1] and the ortho-isomer (2-) at approximately 114 °C . This marked difference in melting point can influence handling, purification, and formulation processes. Furthermore, the position of the imidazole ring alters the electronic environment of the aldehyde group, which may affect reactivity in condensation reactions and coordination chemistry. Thus, direct substitution of one isomer for another without empirical validation is likely to lead to inconsistent experimental outcomes or procurement inefficiencies.

Quantitative Differentiation of 3-(1H-Imidazol-1-yl)benzaldehyde: Physical Properties, Purity, and Synthetic Utility


Meta-Substitution Confers a Significantly Lower Melting Point, Facilitating Handling and Purification

The melting point of 3-(1H-imidazol-1-yl)benzaldehyde is 80–81 °C . In contrast, the para-isomer (4-(1H-imidazol-1-yl)benzaldehyde) melts at 153–155 °C [1], and the ortho-isomer (2-(1H-imidazol-1-yl)benzaldehyde) melts at approximately 114 °C . The meta-isomer's melting point is 72–74 °C lower than that of the para-isomer and about 34 °C lower than that of the ortho-isomer. This lower melting point may simplify melt-based processing, reduce energy requirements for temperature control, and facilitate purification by recrystallization or sublimation.

Physical Chemistry Process Chemistry Crystallization

High Purity (≥97%) with Batch-Specific Analytical Documentation Ensures Reproducibility

Commercial suppliers of 3-(1H-imidazol-1-yl)benzaldehyde report a standard purity of ≥97% , with some vendors providing ≥98% purity (HPLC) . Importantly, batch-specific certificates of analysis including NMR, HPLC, and GC are available . While the para-isomer (4-(1H-imidazol-1-yl)benzaldehyde) is also available at ≥98% purity , the meta-isomer's consistently high purity and documented analytical data support its use in sensitive synthetic applications where impurities could compromise yield or selectivity.

Analytical Chemistry Quality Control Synthetic Reliability

Meta-Positioning of Imidazole and Aldehyde Groups Creates a Unique Electronic Profile for Coordination and Condensation Chemistry

The meta-substitution pattern in 3-(1H-imidazol-1-yl)benzaldehyde positions the electron-donating imidazole ring in a way that affects the aldehyde's reactivity differently than ortho- or para-substitution. In general, meta-substituted benzaldehydes exhibit a greater dependence on field/inductive effects rather than resonance effects, which can alter reaction rates and selectivity in nucleophilic additions and condensations [1]. While direct kinetic comparisons for imidazole-substituted benzaldehydes are not available, the well-established electronic differences between meta- and para-substituted benzaldehydes suggest that 3-(1H-imidazol-1-yl)benzaldehyde will display distinct reactivity in Schiff base formation and metal coordination [1]. This compound is specifically noted as a ligand in coordination chemistry and as a precursor for fluorescent materials .

Coordination Chemistry Medicinal Chemistry Schiff Base Synthesis

High-Value Application Scenarios for 3-(1H-Imidazol-1-yl)benzaldehyde Based on Verified Differentiation


Synthesis of Imidazole-Containing Schiff Bases and Ligands for Coordination Complexes

The aldehyde group of 3-(1H-imidazol-1-yl)benzaldehyde readily undergoes condensation with primary amines to form Schiff bases, which are valuable ligands for transition metal complexes. The meta-substitution pattern can influence the geometry and stability of the resulting complexes, making this compound particularly useful for designing catalysts or materials with tailored properties .

Building Block for Fluorescent Probes and Chemosensors

The imidazole ring contributes to the compound's potential optical properties. 3-(1H-imidazol-1-yl)benzaldehyde has been cited as a precursor for fluorescent materials and chemosensors . Its lower melting point and high purity facilitate its incorporation into sensitive photophysical studies.

Medicinal Chemistry Intermediate in the Development of Bioactive Molecules

Imidazole-containing benzaldehydes are key intermediates in the synthesis of pharmacologically active compounds, including antifungal and anticancer agents. The meta-isomer's distinct physical and electronic properties may offer advantages in the optimization of lead compounds, particularly when other substitution patterns fail to yield the desired potency or selectivity .

Process Development and Scale-Up Where Lower Melting Point Reduces Energy Costs

For large-scale syntheses or processes requiring melt handling, the substantially lower melting point of the meta-isomer (80–81 °C vs. 153–155 °C for the para-isomer) reduces energy consumption and simplifies equipment requirements, offering a clear operational advantage .

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